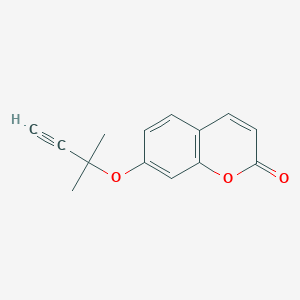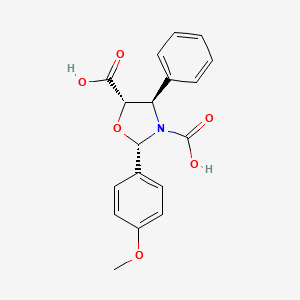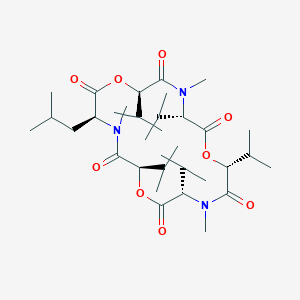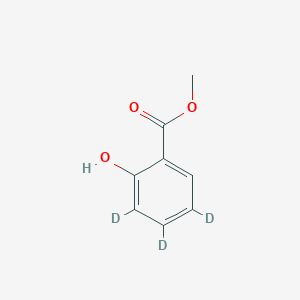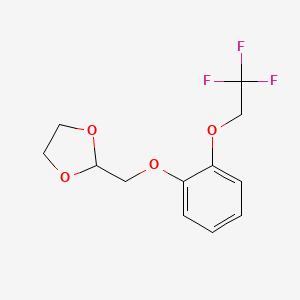
4,10-Bis(2-naphthalenylthio)-chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Bis(2-naphthalenylthio)-chrysene (4,10-BTCC) is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in scientific research. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and has been found to possess a wide range of properties and effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 4,10-Bis(2-naphthalenylthio)-chrysene can be achieved through a multi-step process involving the functionalization of chrysene with thiol groups followed by coupling with 2-naphthalenethiol. The key steps in the synthesis include the protection of the chrysene core, functionalization with thiol groups, and coupling with 2-naphthalenethiol.
Starting Materials
Chrysene, 1,2-ethanedithiol, 2-naphthalenethiol, Triethylamine, Chloroform, Methanol, Diethyl ether, Sodium hydride, Bromine
Reaction
Step 1: Protection of chrysene core with bromine, Chrysene + Bromine -> 4,5-Dibromo-chrysene, Step 2: Conversion of 4,5-Dibromo-chrysene to 4,5-Dibromo-4,5-dihydrochrysene, 4,5-Dibromo-chrysene + Sodium hydride -> 4,5-Dibromo-4,5-dihydrochrysene + Sodium bromide, Step 3: Functionalization of 4,5-Dibromo-4,5-dihydrochrysene with thiol groups, 4,5-Dibromo-4,5-dihydrochrysene + 1,2-ethanedithiol + Triethylamine + Chloroform -> 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene + Triethylamine hydrochloride, Step 4: Deprotection of 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene, 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene + Methanol -> 4,5-Di(thiophen-2-yl)-chrysene + Methanol, Step 5: Coupling of 4,5-Di(thiophen-2-yl)-chrysene with 2-naphthalenethiol, 4,5-Di(thiophen-2-yl)-chrysene + 2-naphthalenethiol + Triethylamine + Diethyl ether -> 4,10-Bis(2-naphthalenylthio)-chrysene + Triethylamine hydrochloride
Aplicaciones Científicas De Investigación
4,10-Bis(2-naphthalenylthio)-chrysene has been studied extensively due to its potential applications in scientific research. It has been found to have a wide range of properties and effects, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 4,10-Bis(2-naphthalenylthio)-chrysene has been studied as a potential treatment for a variety of diseases, including cardiovascular disease, diabetes, and Alzheimer’s disease. It has also been studied as an agent for the prevention and treatment of ultraviolet radiation-induced skin damage.
Mecanismo De Acción
The exact mechanism of action of 4,10-Bis(2-naphthalenylthio)-chrysene is still not fully understood. However, it is believed that the compound works by scavenging reactive oxygen species, inhibiting the production of inflammatory mediators, and modulating the activity of various enzymes involved in the regulation of cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
4,10-Bis(2-naphthalenylthio)-chrysene has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4,10-Bis(2-naphthalenylthio)-chrysene can inhibit the production of inflammatory mediators, scavenge reactive oxygen species, and modulate the activity of various enzymes involved in the regulation of cell signaling pathways. In vivo studies have demonstrated that 4,10-Bis(2-naphthalenylthio)-chrysene can reduce inflammation, improve antioxidant status, and protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,10-Bis(2-naphthalenylthio)-chrysene has several advantages for use in laboratory experiments. It is a relatively stable compound, is easy to synthesize, and is readily available. In addition, 4,10-Bis(2-naphthalenylthio)-chrysene has been found to be non-toxic and non-mutagenic in vivo studies. However, there are some limitations to the use of 4,10-Bis(2-naphthalenylthio)-chrysene in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents for dissolution.
Direcciones Futuras
There are a number of potential future directions for research on 4,10-Bis(2-naphthalenylthio)-chrysene. These include further studies on the compound’s antioxidant, anti-inflammatory, and anti-cancer activities, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to better understand the compound’s mechanism of action and its effects on biochemical and physiological processes. Finally, further research is needed to determine the optimal dosage and formulation of 4,10-Bis(2-naphthalenylthio)-chrysene for use in clinical trials.
Propiedades
Número CAS |
1535224-93-1 |
|---|---|
Nombre del producto |
4,10-Bis(2-naphthalenylthio)-chrysene |
Fórmula molecular |
C₃₈H₂₄S₂ |
Peso molecular |
544.73 |
Sinónimos |
4,10-Bis(naphthalen-2-ylthio)chrysene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)
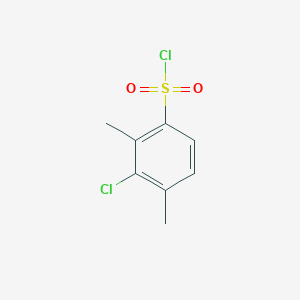
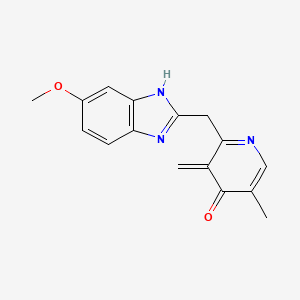
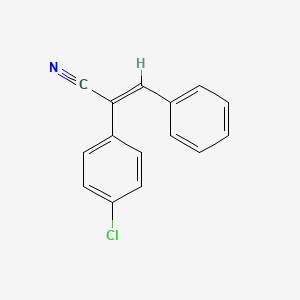
![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)
